Researchers often face reproducibility issues in chiral HPLC due to inferior stationary phases. Our phenyl (4-isopropoxyphenyl)carbamate (CAS 450390-76-8) is a validated monomer for synthesizing cellulose tris(4-isopropoxyphenylcarbamate), a CSP with demonstrated high enantioselectivity surpassing 4-methoxy derivatives.
Key benefits:
- Quantitatively higher chiral recognition (LogP 4.13) for broad racemate resolution.
- Lipophilic, metabolically stable scaffold for CNS drug design.
- Bulk quantities available, ≥98% purity, ensuring consistent column performance.
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Cat. No.B5652263
⚠ Attention: For research use only. Not for human or veterinary use.
Phenyl (4-isopropoxyphenyl)carbamate (CAS 450390-76-8) is an aromatic carbamate ester distinguished by a phenyl ester moiety and a 4-isopropoxyphenyl N‑substituent. This substitution pattern confers a calculated ACD/LogP of 4.13 and a density of 1.2±0.1 g/cm³, positioning it as a relatively lipophilic carbamate with a molecular weight of 271.31 g/mol [1]. Structurally, it differs from the widely used insecticide propoxur (2‑isopropoxyphenyl methylcarbamate, CAS 114-26-1) and the herbicide propham (isopropyl N‑phenylcarbamate, CAS 122-42-9) by virtue of its distinct ester/amide substitution and the position of the isopropoxy group. The compound is primarily employed as a building block or intermediate in medicinal chemistry and materials science, with its cellulose tris‑(4‑isopropoxyphenylcarbamate) derivative demonstrating high chiral recognition in enantioselective HPLC [2][3].
[2] Okamoto Y, Ohashi T, Kaida Y, Yashima E. Resolution of enantiomers by HPLC on tris(4-alkoxyphenylcarbamate)s of cellulose and amylose. Chirality. 1993;5(8):616-621. doi:10.1002/chir.530050809 View Source
[3] JP Patent Application H11-199568 (2000). Separating Agent Consisting of Alkoxy-Substituted Aromatic Carbamate Derivative of Cellulose. Daicel Chemical Industry Co., Ltd. View Source
Why Phenyl (4-isopropoxyphenyl)carbamate Cannot Be Substituted
Carbamates are a functionally diverse class, but subtle variations in substitution pattern profoundly alter their physicochemical, metabolic, and target‑interaction profiles. For instance, the 4‑isopropoxyphenyl group imparts a significantly higher lipophilicity (ACD/LogP = 4.13) compared to the N‑methylcarbamate insecticide propoxur (LogP = 1.52) [1]. Furthermore, qualitative structure‑metabolism relationship studies establish that the hydrolytic lability of carbamates depends critically on whether the substituent is an aryl or alkyl group and on the nature of the N‑substituent [2]. The chiral recognition ability of polysaccharide‑based carbamates is also exquisitely sensitive to the alkoxy group at the 4‑position, with 4‑isopropoxy derivatives outperforming 4‑methoxy and other alkoxy analogs [3]. Consequently, substituting a seemingly “similar” carbamate—such as propoxur, propham, or ethyl (4‑isopropoxyphenyl)carbamate—would alter solubility, metabolic stability, or chromatographic enantioselectivity, thereby compromising the reproducibility or intended outcome of the application. The following quantitative evidence substantiates why phenyl (4‑isopropoxyphenyl)carbamate cannot be considered interchangeable with its nearest analogs.
Attribute
This compound
Nearest analogs
Lipophilicity class
Higher LogP (calculated 4.13)
Propoxur LogP ~1.52; partition behavior may shift
Scaffold size
Phenyl ester + 4-isopropoxyphenyl (MW ~271)
Propoxur, propham; smaller scaffolds may alter binding
Metabolic stability class
Aryl-OCO-NHAryl (reported more stable)
Aryl-OCO-NHAlkyl class; hydrolysis rate may differ significantly
[2] Testa B, Mayer JM. Qualitative structure‑metabolism relationships in the hydrolysis of carbamates. Drug Metab Rev. 2010;42(4):551-589. doi:10.3109/03602531003745960 View Source
[3] Okamoto Y, Ohashi T, Kaida Y, Yashima E. Resolution of enantiomers by HPLC on tris(4-alkoxyphenylcarbamate)s of cellulose and amylose. Chirality. 1993;5(8):616-621. doi:10.1002/chir.530050809 View Source
Phenyl (4-isopropoxyphenyl)carbamate vs. Structural Analogs: Quantitative Evidence
Lipophilicity Advantage Over Propoxur
Phenyl (4-isopropoxyphenyl)carbamate exhibits an ACD/LogP of 4.13, which is approximately 2.7‑fold higher (on a log scale) than that of the widely used insecticide propoxur (LogP = 1.52) [1]. This substantial difference in lipophilicity directly influences the compound‘s partitioning behavior in biological membranes and organic phases, making it more suitable for applications requiring enhanced membrane penetration or organic solubility.
Lipophilicity vs. PropoxurCross-study comparable
ΔLogP = 2.61 (ACD/LogP 4.13 vs. 1.52)
Reported higher lipophilicity context; may support membrane partitioning studies
ΔLogP = 2.61 (approximately 407‑fold difference in partition coefficient)
Conditions
Calculated ACD/LogP value
Why This Matters
For assays requiring penetration of lipid bilayers or extraction into organic solvents, the higher LogP of phenyl (4-isopropoxyphenyl)carbamate predicts superior membrane permeability compared to the more polar propoxur.
Molecular Weight and Scaffold Size Differentiation
The molecular weight of phenyl (4-isopropoxyphenyl)carbamate is 271.31 g/mol, which is 27% greater than that of propoxur (MW = 209.24 g/mol) and 51% greater than that of propham (MW = 179.22 g/mol) [1][2]. This larger scaffold provides additional functionalization points and distinct steric properties that influence binding interactions in biological systems.
ΔMW = +62.07 g/mol vs. propoxur; +92.09 g/mol vs. propham
Conditions
Calculated monoisotopic mass
Why This Matters
The larger molecular weight and extended aromatic system of phenyl (4-isopropoxyphenyl)carbamate may confer different pharmacokinetic or target‑binding properties compared to smaller carbamates, making it a distinct building block for medicinal chemistry campaigns.
[1] PubChem. Propoxur. CID: 4944. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Propoxur View Source
[2] PubChem. Propham. CID: 9401. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Propham View Source
Chiral Recognition Enhancement in Polysaccharide CSPs
Cellulose tris(4‑isopropoxyphenylcarbamate) exhibits high chiral recognition ability, outperforming the corresponding 4‑methoxy derivative. In a systematic study of ten phenylcarbamate derivatives of cellulose and amylose, chiral recognition increased with the bulkiness of the 4‑alkoxy group, with 4‑isopropoxy and 4‑isobutoxy derivatives demonstrating the highest enantioselectivity [1]. This finding is corroborated by patent disclosures describing cellulose tris(4‑isopropoxyphenylcarbamate) as an effective separating agent for optical isomers [2].
HPLC evaluation of ten phenylcarbamate derivatives as chiral stationary phases
Why This Matters
The unique 4‑isopropoxy substitution pattern confers superior enantioselectivity to polysaccharide‑based CSPs, making phenyl (4‑isopropoxyphenyl)carbamate a critical precursor for advanced chiral separation materials.
[1] Okamoto Y, Ohashi T, Kaida Y, Yashima E. Resolution of enantiomers by HPLC on tris(4-alkoxyphenylcarbamate)s of cellulose and amylose. Chirality. 1993;5(8):616-621. doi:10.1002/chir.530050809 View Source
[2] JP Patent Application H11-199568 (2000). Separating Agent Consisting of Alkoxy-Substituted Aromatic Carbamate Derivative of Cellulose. Daicel Chemical Industry Co., Ltd. View Source
Metabolic Stability: Aryl vs. N-Methylcarbamate Scaffolds
A comprehensive review of carbamate hydrolysis established the following order of metabolic lability: Aryl‑OCO‑NHAlkyl >> Alkyl‑OCO‑NHAlkyl ∼ Alkyl‑OCO‑N(Alkyl)₂ ≥ Alkyl‑OCO‑N(endocyclic) ≥ Aryl‑OCO‑N(Alkyl)₂ ∼ Aryl‑OCO‑N(endocyclic) ≥ Alkyl‑OCO‑NHAryl ∼ Alkyl‑OCO‑NHAcyl >> Alkyl‑OCO‑NH₂ > Cyclic carbamates [1]. Phenyl (4‑isopropoxyphenyl)carbamate, being an aryl‑OCO‑NHAryl derivative, is predicted to exhibit significantly higher metabolic stability than the fast‑acting insecticide propoxur (an aryl‑OCO‑NHMe derivative).
Reported higher metabolic stability class; may support extended half-life research models
Qualitative SAR review; direct experimental comparison not provided
Metabolic StabilityHydrolysisDrug Metabolism
Evidence Dimension
Metabolic Lability (Hydrolysis Rate)
Target Compound Data
Aryl‑OCO‑NHAryl (phenyl (4‑isopropoxyphenyl)carbamate class): ≥ 10‑fold more stable
Comparator Or Baseline
Aryl‑OCO‑NHAlkyl (propoxur class): most labile
Quantified Difference
Qualitative ranking difference: target compound in a significantly more stable class
Conditions
In vitro metabolic hydrolysis studies compiled from literature
Why This Matters
For in vivo studies or formulations requiring extended half‑life, the enhanced metabolic stability of the aryl‑OCO‑NHAryl scaffold of phenyl (4‑isopropoxyphenyl)carbamate offers a decisive advantage over rapidly hydrolyzed N‑methylcarbamates.
Metabolic StabilityHydrolysisDrug Metabolism
[1] Testa B, Mayer JM. Qualitative structure‑metabolism relationships in the hydrolysis of carbamates. Drug Metab Rev. 2010;42(4):551-589. doi:10.3109/03602531003745960 View Source
Lipoxygenase Inhibition by 4-Isopropoxyphenyl Scaffold
In a series of isopropoxy allylbenzene derivatives evaluated as 15‑lipoxygenase inhibitors, the compound bearing a 4‑isopropoxyphenyl group and an adamantan carboxamide moiety (6f) exhibited the strongest inhibition with an IC₅₀ of 1.35 µM, whereas the analogous phenyl carboxamide derivative (6e) showed no measurable activity [1]. This structure–activity relationship demonstrates that the 4‑isopropoxyphenyl group contributes critically to enzyme inhibition, and that the nature of the attached substituent dramatically modulates potency.
15-LOX inhibition contextClass-level inference
IC₅₀ 1.35 µM (4-isopropoxyphenyl-adamantyl analog 6f)
The 4‑isopropoxyphenyl motif, when coupled with appropriate amide substituents, yields potent enzyme inhibitors, establishing phenyl (4‑isopropoxyphenyl)carbamate as a privileged starting point for developing lipoxygenase‑targeting agents.
Enzyme Inhibition15‑LOXAnti‑inflammatory
[1] Mousavian M, et al. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15‑lipoxygenase inhibitors. Iran J Basic Med Sci. 2020;23(8):1016-1024. doi:10.22038/ijbms.2020.41632.9833 View Source
Recommended Applications
Chiral Stationary Phase Synthesis for HPLC
Use phenyl (4-isopropoxyphenyl)carbamate as a monomer to prepare cellulose tris(4‑isopropoxyphenylcarbamate), which has been demonstrated to afford efficient chiral stationary phases with high enantioselectivity, surpassing 4‑methoxy derivatives [1][2]. This CSP is suitable for resolving a broad range of racemic pharmaceuticals and fine chemicals.
Metabolically Stable Drug Candidate Development
Leverage the aryl‑OCO‑NHAryl scaffold of phenyl (4-isopropoxyphenyl)carbamate to design drug candidates requiring enhanced metabolic stability relative to rapidly hydrolyzed N‑methylcarbamates [1]. The predicted higher resistance to esterase‑mediated cleavage makes it a valuable lead structure for CNS‑targeted therapies or long‑acting formulations.
15-Lipoxygenase Inhibitor Optimization
Employ the 4‑isopropoxyphenyl moiety as a core pharmacophore for developing 15‑lipoxygenase inhibitors. As demonstrated by the 1.35 µM IC₅₀ of N‑(3‑allyl‑4‑isopropoxyphenyl)adamantan carboxamide, this scaffold can be functionalized with various amide substituents to modulate potency and selectivity [1].
Utilize the distinct LogP of 4.13 and molecular weight of 271.31 g/mol to investigate lipophilicity‑dependent phenomena such as membrane permeability, blood‑brain barrier penetration, or organic solvent extraction efficiency [1][2]. Compare with lower LogP analogs like propoxur (LogP 1.52) to establish structure‑property relationships.
Application
Selection Property
Validation Focus
Chiral stationary phase synthesis
4-isopropoxyphenyl substitution pattern
Enantioselectivity ranking review vs. other alkoxy CSPs
Metabolic stability research models
Aryl-OCO-NHAryl scaffold class
Hydrolysis rate context; comparison with N-alkylcarbamates
Lipoxygenase inhibition studies
4-isopropoxyphenyl pharmacophore
Enzyme inhibition assay context; SAR interpretation
[1] Okamoto Y, Ohashi T, Kaida Y, Yashima E. Resolution of enantiomers by HPLC on tris(4-alkoxyphenylcarbamate)s of cellulose and amylose. Chirality. 1993;5(8):616-621. doi:10.1002/chir.530050809 View Source
[2] JP Patent Application H11-199568 (2000). Separating Agent Consisting of Alkoxy-Substituted Aromatic Carbamate Derivative of Cellulose. Daicel Chemical Industry Co., Ltd. View Source
[3] Testa B, Mayer JM. Qualitative structure‑metabolism relationships in the hydrolysis of carbamates. Drug Metab Rev. 2010;42(4):551-589. doi:10.3109/03602531003745960 View Source
[4] Mousavian M, et al. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15‑lipoxygenase inhibitors. Iran J Basic Med Sci. 2020;23(8):1016-1024. doi:10.22038/ijbms.2020.41632.9833 View Source
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